Buterizine

Übersicht

Beschreibung

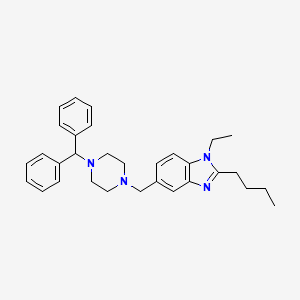

Buterizin ist eine chemische Verbindung mit der Summenformel C31H38N4 und einem Molekulargewicht von 466,66 g/mol . Es wird als Diarylmethan klassifiziert und wurde von Janssen Pharmaceutical als peripherer Vasodilatator entwickelt . Die Verbindung ist bekannt für ihre vasodilatierenden Eigenschaften, die sie in verschiedenen medizinischen Anwendungen nützlich machen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Buterizin umfasst mehrere Schritte:

Anfangsreaktion: Eine Mischung aus 1-Chlor-4-(Chlormethyl)-2-Nitrobenzol, 1-(Diphenylmethyl)Piperazin und Ethanol wird 4 Stunden lang gerührt und unter Rückfluss erhitzt.

Extraktion und Reinigung: Die Reaktionsmischung wird abgekühlt, eingedampft und der Rückstand mit Methylbenzol extrahiert. Der Extrakt wird gewaschen, getrocknet, filtriert und eingedampft.

Kristallisation: Das gereinigte Produkt wird aus einer Mischung aus 2,2'-Oxybispropan und Hexan kristallisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Buterizin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Prozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Buterizin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Hydrierung von Zwischenprodukten ist ein wichtiger Schritt in seiner Synthese.

Substitution: Die Anfangsreaktion beinhaltet die nukleophile Substitution von Chloratomen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas und Raney-Nickel-Katalysator werden für die Hydrierung verwendet.

Substitution: Ethanol und Methylbenzol werden als Lösungsmittel in den Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und die endgültige Buterizin-Verbindung, die durch ihre Benzimidazolstruktur gekennzeichnet ist .

Wissenschaftliche Forschungsanwendungen

Buterizin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung in der Untersuchung der Diarylmethan-Chemie verwendet.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Prozesse verwendet.

Wirkmechanismus

Buterizin übt seine Wirkung hauptsächlich durch Vasodilatation aus. Es zielt auf periphere Blutgefäße ab und bewirkt, dass sie sich erweitern und die Durchblutung verbessern . Die genauen beteiligten molekularen Pfade umfassen Wechselwirkungen mit bestimmten Rezeptoren auf den glatten Muskelzellen der Gefäße, die zu einer Entspannung und Erweiterung der Gefäße führen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Buterizine involves several steps:

Initial Reaction: A mixture of 1-chloro-4-(chloromethyl)-2-nitrobenzene, 1-(diphenylmethyl)piperazine, and ethanol is stirred and refluxed for 4 hours.

Extraction and Purification: The reaction mixture is cooled, evaporated, and the residue is extracted with methylbenzene. The extract is washed, dried, filtered, and evaporated.

Crystallization: The purified product is crystallized from a mixture of 2,2’-oxybispropane and hexane.

Hydrogenation: A solution of the intermediate product in methanol is hydrogenated at normal pressure and room temperature with Raney-nickel catalyst.

Final Reaction: The final product is obtained by stirring the intermediate with acetic acid and pentyl ethanimidate hydrochloride, followed by refluxing.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Buterizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Hydrogenation of intermediates is a key step in its synthesis.

Substitution: The initial reaction involves nucleophilic substitution of chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas and Raney-nickel catalyst are used for hydrogenation.

Substitution: Ethanol and methylbenzene are used as solvents in the substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound, characterized by its benzimidazole structure .

Wissenschaftliche Forschungsanwendungen

Buterizine has several scientific research applications:

Chemistry: Used as a model compound in studying diarylmethane chemistry.

Biology: Investigated for its effects on biological systems, particularly its vasodilatory properties.

Medicine: Explored for potential therapeutic uses in treating conditions related to poor blood circulation.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Wirkmechanismus

Buterizine exerts its effects primarily through vasodilation. It targets peripheral blood vessels, causing them to widen and improve blood flow . The exact molecular pathways involved include interactions with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the vessels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cetirizin: Ein Antihistaminikum mit einem anderen Wirkmechanismus.

Bupropion: Ein Norepinephrin-/Dopamin-Wiederaufnahmehemmer, der zur Behandlung von Depressionen eingesetzt wird.

Einzigartigkeit

Buterizin ist einzigartig in seiner spezifischen vasodilatierenden Wirkung, die es von anderen Verbindungen wie Cetirizin und Bupropion unterscheidet, die unterschiedliche primäre Wirkungen und Anwendungen haben .

Biologische Aktivität

Buterizine is a compound that has garnered attention for its potential biological activities. Understanding its mechanisms, efficacy, and applications in various fields is crucial for advancing its therapeutic use. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including case studies and relevant data.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its chemical structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may modulate immune responses and influence cellular signaling pathways, which can lead to various pharmacological effects.

- Target Interaction : this compound has been shown to interact with receptors involved in immune modulation, potentially enhancing the efficacy of treatments involving immune response regulation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

Several case studies have explored the effects of this compound in different contexts:

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties of this compound against resistant bacterial strains. Results indicated significant inhibition of growth, suggesting its potential application in treating infections caused by resistant pathogens.

-

Immunomodulation in Cancer Therapy :

- Another case study investigated the use of this compound as an adjunct therapy in cancer treatment. It was found to enhance the effectiveness of standard chemotherapy by modulating the tumor microenvironment and boosting anti-tumor immunity.

-

Neuroprotection :

- Research focused on the neuroprotective effects of this compound in models of neurodegeneration revealed that it could reduce neuronal cell death and promote survival pathways, indicating its potential role in treating neurodegenerative diseases.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic window and safety profile:

- Absorption and Distribution : Studies suggest that this compound has favorable absorption characteristics, allowing it to reach systemic circulation effectively.

- Metabolism : The compound undergoes metabolic processes that may influence its bioavailability and efficacy.

- Toxicity : Preliminary toxicity studies indicate a manageable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects.

Eigenschaften

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYWZMQECNKDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218864 | |

| Record name | Buterizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68741-18-4 | |

| Record name | Buterizine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068741184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68741-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buterizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTERIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8516V0WOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.